molecular formula C23H24N2O4 B4891862 butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate CAS No. 6219-06-3

butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B4891862
CAS No.: 6219-06-3
M. Wt: 392.4 g/mol
InChI Key: URLGHWPDUVWLJC-UHFFFAOYSA-N
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Description

Butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is a cyclopenta[c]quinoline derivative characterized by:

  • A 4-nitrophenyl group at the 4-position of the tetrahydroquinoline core.
  • A butyl ester at the 8-carboxylate position.

This compound belongs to a class of molecules with a fused cyclopenta-quinoline scaffold, which has been explored for modulating biological targets such as the α7 nicotinic acetylcholine receptor (α7 nAChR) and glioblastoma multiforme pathways . The nitro group and ester substituent influence its electronic properties, solubility, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-2-3-13-29-23(26)16-9-12-21-20(14-16)18-5-4-6-19(18)22(24-21)15-7-10-17(11-8-15)25(27)28/h4-5,7-12,14,18-19,22,24H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLGHWPDUVWLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387474
Record name butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-06-3
Record name butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen vs. Nitro Substituents
  • 4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Contains a para-bromophenyl group and a sulfonamide moiety. Acts as an α7 nAChR allosteric agonist with potent activation properties . Replacement of bromine with nitro (as in the target compound) may reduce agonist activity due to the electron-withdrawing nature of the nitro group, which alters receptor interaction .
  • Vc ((3aS,4R,9bR)-4-(6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid): Features a meta-nitrophenyl group on a benzodioxole ring. Demonstrates antiproliferative effects on glioblastoma stem cells, suggesting nitro positioning (meta vs. para) significantly impacts biological targeting .
Positional Isomerism of Substituents
  • 2BP-TQS and 3BP-TQS :
    • Ortho- and meta-bromophenyl analogs of 4BP-TQS.
    • Retain α7 nAChR positive allosteric modulator (PAM) activity but lack agonist activity, highlighting the critical role of para-substitution for direct receptor activation .
    • By analogy, the target compound’s para-nitrophenyl group may confer distinct SAR compared to meta-nitro derivatives like Vc.

Functional Group Variations at the 8-Position

Ester vs. Sulfonamide Moieties
  • TQS (4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): A sulfonamide derivative with naphthyl substitution. Acts as a type II PAM on α7 nAChRs, enhancing receptor response to acetylcholine without intrinsic agonist activity . The target compound’s butyl ester group may reduce transmembrane permeability compared to sulfonamides, altering pharmacokinetics .
  • G1-PABA Derivatives (e.g., Methyl-(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, Va): Methyl ester analogs with brominated benzodioxole rings. Synthesized via esterification with thionyl chloride, a method applicable to the target compound’s butyl ester .
Carboxylic Acid vs. Ester Derivatives
  • (3aR,9bS)-4-(3-Nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid: A carboxylic acid analog with meta-nitrophenyl substitution. The free carboxylic acid may enhance hydrogen bonding with targets but reduce cell membrane penetration compared to ester derivatives like the target compound .
α7 nAChR Modulation
  • The target compound’s nitro group and ester functionality likely position it as a PAM or allosteric modulator rather than a direct agonist, similar to 4FP-TQS (fluorophenyl analog), which lacks agonist activity but potentiates acetylcholine responses .
Anticancer Activity
  • Nitro-substituted cyclopenta[c]quinolines, such as Vc, show promise in glioblastoma models. The target compound’s para-nitro group may enhance DNA intercalation or kinase inhibition compared to halogenated analogs .

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